Mer NF5003E

Descripción general

Descripción

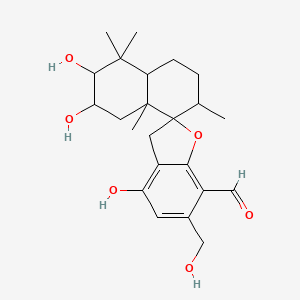

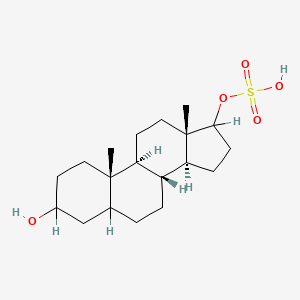

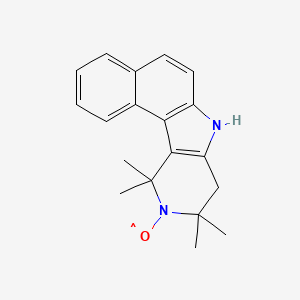

Mer NF5003E is a chemical compound known as a myo-inositol monophosphatase (IMPase) inhibitor . It’s produced by a fungus called Memnoniella echinata . It’s a type of drimane sesquiterpenoid and grisan-type benzofuranoid .

Synthesis Analysis

Mer NF5003E is isolated from Stachybotrys strains . The fungal strain Mer-NF5003 was originally isolated from a soil sample collected at Taketomi Island, Okinawa prefecture, Japan . The fermentation of the producing strain, isolation, physico-chemical properties, structure elucidation and some biological activities of Mer-NF5003B, E and F are described .Molecular Structure Analysis

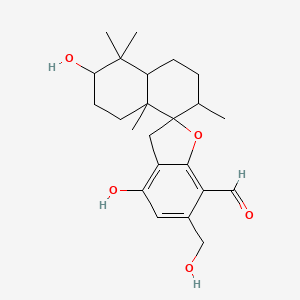

The molecular formula of Mer NF5003E is C23H32O5 . The molecular weight is 388.50 . The structure of Mer NF5003E contains a total of 63 bonds .Chemical Reactions Analysis

Mer NF5003E is a novel sesquiterpenoid and has been identified in extracts of two different Stachybotrys species as antagonists of endothelin and as inhibitors of HIV-1 protease .Physical And Chemical Properties Analysis

Mer NF5003E appears as a white powder . It has a boiling point of 570.1±50.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Microbiology: Inhibitor of Avian Myeloblastosis Virus Protease

Mer NF5003E, a sesquiterpenoid mycotoxin, was initially identified as an inhibitor of the avian myeloblastosis virus (AMV) protease . This application is significant in microbiological research, particularly in the study of viral proteases which are crucial for the maturation of viral particles. Although Mer NF5003E is inactive against HIV due to host cell toxicity, its role in inhibiting AMV protease presents a potential pathway for developing antiviral agents against similar targets.

Biochemistry: Mycotoxin Analysis and Biomarker Identification

In biochemistry, Mer NF5003E’s role extends to the analysis of mycotoxins . It serves as a biomarker for exposure to harmful Stachybotrys chartarum contamination. This application is vital for understanding the biochemical pathways affected by such mycotoxins and developing methods to mitigate their effects.

Toxicology: Assessment of Environmental Exposure

Toxicological studies utilize Mer NF5003E to assess exposure to potentially harmful environmental contaminants . Its presence in fungal biomass and dust samples can indicate the level of exposure to S. chartarum, guiding measures to prevent or reduce toxicological risks.

Environmental Science: Biomarker for Contamination

Mer NF5003E’s application in environmental science involves its use as a biomarker to assess exposure to S. chartarum contamination . This is particularly relevant in indoor air quality assessments and environmental health studies, where understanding the extent of exposure to mycotoxins is crucial.

Pharmacology: Study of Mycotoxin Effects

In pharmacology, Mer NF5003E is studied for its effects as a mycotoxin . While it is not active against HIV, its inhibitory properties on AMV protease are of interest for the development of new pharmacological agents that could potentially target similar mechanisms in other viral infections.

Analytical Chemistry: Mycotoxin Detection and Quantification

Analytical chemistry leverages Mer NF5003E in the detection and quantification of mycotoxins. Its well-defined chemical properties allow for precise measurements, which are essential for accurate analysis in various samples, including biological and environmental specimens.

Mecanismo De Acción

Target of Action

Mer NF5003E is a sesquiterpenoid mycotoxin isolated from Stachybotrys strains . The primary target of Mer NF5003E is the avian myeloblastosis virus (AMV) protease . This protease plays a crucial role in the life cycle of the AMV, and inhibiting it can prevent the virus from replicating.

Mode of Action

Mer NF5003E interacts with the AMV protease, inhibiting its function . This interaction disrupts the normal activity of the protease, preventing it from cleaving proteins necessary for the virus’s replication. As a result, the virus cannot reproduce and spread.

Biochemical Pathways

It is known that the compound’s inhibition of the amv protease disrupts the virus’s life cycle . This disruption prevents the virus from replicating, which can halt the spread of the virus in the host organism.

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, or dmso , which suggests that it could be administered through various routes and could potentially have good bioavailability.

Result of Action

The primary result of Mer NF5003E’s action is the inhibition of the AMV protease, which prevents the virus from replicating . This can halt the spread of the virus in the host organism, potentially leading to a decrease in the severity of the infection.

Action Environment

The action of Mer NF5003E can be influenced by various environmental factors. For example, the compound’s solubility in various solvents suggests that it could be affected by the presence of these solvents in the environment

Propiedades

IUPAC Name |

3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,12-13,18-19,24,26-27H,5-8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGRPHIBLICSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936055 | |

| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mer NF5003E | |

CAS RN |

159121-98-9 | |

| Record name | Mer NF5003E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159121989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.